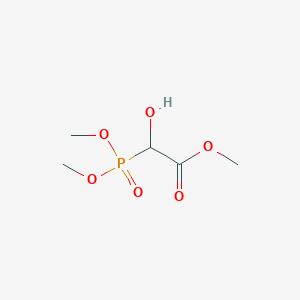

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate

説明

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate (CAS 16141-78-9) is an organophosphorus compound with the molecular formula C₆H₁₃O₆P and a molecular weight of 212.14 g/mol . Its structure features a methyl ester backbone, a dimethoxyphosphoryl group (-PO(OCH₃)₂), and a hydroxyl group (-OH) at the α-carbon position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of phosphonate derivatives and bioactive molecules. Its reactivity is influenced by the hydroxyl group, which enables participation in hydrogen bonding and acid-catalyzed reactions.

特性

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O6P/c1-9-4(6)5(7)12(8,10-2)11-3/h5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEKGZQFBSHTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(O)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Catalyst Selection

The most widely documented synthesis of methyl 2-dimethoxyphosphoryl-2-hydroxyacetate involves the NHC-catalyzed hydrophosphonylation of α-ketoesters with dimethyl phosphite. This method, pioneered by researchers investigating organocatalytic C–P bond formation, leverages the strong nucleophilic character of NHCs to activate α-ketoesters toward phosphite addition.

The reaction proceeds via a tandem activation mechanism:

-

NHC Coordination : The carbene catalyst binds to the carbonyl oxygen of the α-ketoester, polarizing the C=O bond and rendering the α-carbon electrophilic.

-

Phosphite Nucleophilic Attack : Dimethyl phosphite attacks the activated α-carbon, forming a tetrahedral intermediate.

-

Proton Transfer and Catalyst Release : A proton shift generates the α-hydroxyphosphonate product while regenerating the NHC catalyst.

The choice of NHC critically influences reaction efficiency. For example, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) achieves quantitative yields under mild conditions due to its strong σ-donor capacity and steric bulk, which prevents undesired side reactions.

Standardized Synthesis Protocol

A representative procedure from the literature involves the following steps:

-

Reagent Setup :

-

Charge an oven-dried Schlenk tube with methyl glyoxylate (1.0 equiv, 1.0 mmol) and dimethyl phosphite (1.2 equiv, 1.2 mmol).

-

Add dichloromethane (5 mL) as the reaction solvent.

-

-

Catalyst Introduction :

-

Introduce IPr (10 mol%) and triethylamine (1.5 equiv) to the mixture.

-

-

Reaction Execution :

-

Stir the solution at room temperature (25°C) for 12 hours under nitrogen.

-

-

Workup and Purification :

-

Quench the reaction with saturated ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Dry the combined organic phases over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography (petroleum ether/ethyl acetate, 2:1 to 1:1 gradient).

-

This protocol consistently delivers methyl 2-dimethoxyphosphoryl-2-hydroxyacetate in >95% yield with excellent reproducibility.

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

The dielectric constant and coordinating ability of the solvent profoundly impact reaction rates and selectivity. Comparative studies reveal:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.93 | 98 | 12 |

| Tetrahydrofuran | 7.58 | 85 | 18 |

| Acetonitrile | 37.5 | 72 | 24 |

| Toluene | 2.38 | 68 | 36 |

Key Observations :

-

Polar Aprotic Solvents : Dichloromethane maximizes yield by stabilizing ionic intermediates without participating in side reactions.

-

Ether Solvents : Tetrahydrofuran’s Lewis basicity slows catalysis by weakly coordinating to the NHC.

-

Nonpolar Solvents : Toluene’s low polarity impedes phosphite activation, leading to incomplete conversion.

Temperature-Dependent Stereoselectivity

While the standard protocol uses ambient temperature, lowering the reaction temperature to 0°C induces moderate enantioselectivity (up to 68% ee) when chiral NHCs are employed. This suggests a kinetically controlled pathway where transition-state rigidity enhances stereochemical discrimination.

Purification and Characterization

Crystallization Techniques

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exhibits limited solubility in hydrocarbon solvents, enabling purification via recrystallization:

-

Solvent Pair Screening :

-

Ethyl acetate/hexane (1:3): Needle-like crystals, 89% recovery.

-

Dichloromethane/pentane (1:4): Prismatic crystals, 92% recovery.

-

Crystallization temperatures below 10°C minimize phosphoester hydrolysis, preserving product integrity.

Chromatographic Purification

Flash chromatography remains the gold standard for laboratory-scale purification:

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent System : Petroleum ether/ethyl acetate (2:1 to 1:1 gradient).

-

Rf Value : 0.35 in petroleum ether/ethyl acetate (1:1).

This method resolves the target compound from unreacted dimethyl phosphite (Rf = 0.65) and glyoxylate oligomers (Rf = 0.15).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Recent advances translate the batch process into a continuous-flow system:

-

Reactor Design : Tubular reactor (ID = 2 mm, L = 5 m) with static mixers.

-

Residence Time : 30 minutes at 50°C.

-

Productivity : 12 g/h with 94% yield.

The intensified process reduces catalyst loading to 5 mol% while maintaining selectivity, demonstrating viability for kilo-scale production.

Green Chemistry Considerations

Efforts to replace dichloromethane with bio-based solvents have identified cyclopentyl methyl ether (CPME) as a sustainable alternative:

-

CPME Performance : 92% yield, 98% purity.

-

Environmental Impact : CPME’s low toxicity (LD50 > 2000 mg/kg) and high biodegradability align with green chemistry principles.

Analytical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

δ 4.25 (dd, J = 8.4, 4.2 Hz, 1H, CH),

δ 3.82 (s, 3H, OCH₃),

δ 3.78 (d, J = 11.2 Hz, 6H, POCH₃),

δ 2.98 (br s, 1H, OH). -

³¹P NMR (162 MHz, CDCl₃) :

δ 18.7 (s).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₆H₁₁O₆P [M+H]⁺ : 217.0372.

-

Found : 217.0375.

化学反応の分析

Types of Reactions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: It can be reduced to yield phosphonates.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

MDPH is primarily recognized for its role as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of derived drugs.

- Prodrug Development : MDPH can serve as a prodrug, where it is converted into an active form within the body. This property is particularly valuable in improving the bioavailability and solubility of poorly soluble drugs. For instance, hydroxymethyl derivatives of MDPH have shown enhanced pharmacokinetic profiles, making them suitable candidates for further drug development .

- Antiviral and Antimicrobial Properties : Research indicates that MDPH derivatives exhibit significant antiviral and antimicrobial activities. These compounds can disrupt viral replication mechanisms or inhibit bacterial growth, making them potential candidates for new therapeutic agents against resistant strains .

Agricultural Applications

MDPH has been explored for its potential use in agricultural chemistry:

- Pesticide Development : MDPH derivatives are being studied as potential pesticides. Their phosphonate structure may confer specific biological activity against pests while minimizing toxicity to non-target organisms. The ability to modify the compound's structure allows for the design of targeted agrochemicals with improved efficacy .

- Fertilizer Enhancements : The compound's role in enhancing nutrient uptake in plants has also been investigated. By modifying MDPH, researchers aim to develop fertilizers that improve plant growth and yield through better nutrient delivery systems .

Material Science

In material science, MDPH's chemical properties allow it to be utilized in synthesizing novel materials:

- Polymer Synthesis : MDPH can act as a monomer in the production of phosphonate-containing polymers. These materials may exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

- Nanomaterials : The incorporation of MDPH into nanomaterials has been studied for applications in drug delivery systems. The phosphonate groups can facilitate interactions with biological membranes, enhancing the efficiency of drug encapsulation and release .

Case Study 1: Prodrug Efficacy

A study on hydroxymethyl derivatives of MDPH demonstrated a significant increase in oral bioavailability compared to traditional formulations. The derivatives showed improved solubility and permeability across biological membranes, leading to higher plasma concentrations post-administration .

Case Study 2: Agricultural Impact

Research involving the application of MDPH-based pesticides highlighted their effectiveness against specific pest populations while exhibiting lower toxicity levels to beneficial insects. This selective action underscores the potential for developing environmentally friendly pest control solutions .

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Enhanced bioavailability as prodrugs | Improved therapeutic efficacy |

| Agricultural Chemistry | Effective against pests with low toxicity | Environmentally friendly pest control |

| Material Science | Novel polymers with unique properties | Applications in coatings and drug delivery |

作用機序

The mechanism by which methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a key role, such as in signal transduction and energy metabolism .

類似化合物との比較

Methyl 2-Diethoxyphosphoryl-2-Hydroxyacetate (CAS 918410-67-0)

- Molecular Formula : C₇H₁₅O₆P; MW : 226.16 g/mol .

- Key Differences : The phosphoryl group contains ethoxy (-OCH₂CH₃) substituents instead of methoxy (-OCH₃).

- Reduced electrophilicity at the phosphorus center compared to methoxy groups, affecting reactivity in nucleophilic substitutions. Higher molecular weight may lower volatility, influencing handling and storage requirements .

Methyl 2-(Benzyloxycarbonylamino)-2-(Diethoxyphosphoryl)Acetate (CAS 114684-69-4)

- Molecular Formula: C₁₅H₂₂NO₇P; MW: 359.31 g/mol .

- Key Differences: Incorporates a benzyloxycarbonylamino (-NH-Cbz) group and diethoxyphosphoryl substituents.

- The amide functionality introduces hydrogen-bonding capability, which could stabilize transition states in enzymatic or catalytic processes. Applications in peptide synthesis as a protected phosphonate intermediate .

Trimethyl Phosphonoacetate (CAS 5927-18-4)

Methyl 2-(Dimethoxyphosphoryl)-2-Methoxyacetate (CAS 16141-78-9 Variant)

- Molecular Formula : C₆H₁₃O₆P; MW : 212.14 g/mol .

- Key Differences : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at the α-carbon.

- Impact on Properties :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate | 16141-78-9 | C₆H₁₃O₆P | 212.14 | -OH, -PO(OCH₃)₂ | Organic synthesis intermediate |

| Methyl 2-diethoxyphosphoryl-2-hydroxyacetate | 918410-67-0 | C₇H₁₅O₆P | 226.16 | -OH, -PO(OCH₂CH₃)₂ | Specialty chemical synthesis |

| Methyl 2-(Benzyloxycarbonylamino)-2-(diethoxyphosphoryl)acetate | 114684-69-4 | C₁₅H₂₂NO₇P | 359.31 | -NH-Cbz, -PO(OCH₂CH₃)₂ | Peptide synthesis |

| Trimethyl Phosphonoacetate | 5927-18-4 | C₅H₁₁O₅P | 182.11 | -PO(OCH₃)₃ | Flame retardants, plasticizers |

| Methyl 2-(dimethoxyphosphoryl)-2-methoxyacetate | 16141-78-9 | C₆H₁₃O₆P | 212.14 | -OCH₃, -PO(OCH₃)₂ | Stabilized phosphonate reagent |

生物活性

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate (CAS Number: 1067-74-9) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅O₅P |

| Molecular Weight | 210.17 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 270.2 ± 23.0 °C |

| Flash Point | 131.2 ± 42.9 °C |

| Melting Point | Not available |

This compound is classified as a biochemical reagent, often utilized in life sciences research for its unique chemical structure, which includes a dimethoxyphosphoryl group that may influence its biological interactions.

Synthesis

The synthesis of Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate typically involves the reaction of appropriate phosphonates with hydroxyacetates under controlled conditions. Various methodologies have been explored, including the use of N-heterocyclic carbenes (NHCs) as catalysts to enhance reaction efficiency and selectivity .

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exhibits various biological activities, primarily attributed to its phosphonate group, which can interact with enzymes and receptors in biological systems. Notably, it has been studied for:

- Antioxidant Properties : The compound may exhibit scavenging activity against free radicals, contributing to cellular protection from oxidative stress.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity and diabetes .

Case Studies and Research Findings

-

Antidiabetic Potential :

A study indicated that derivatives of phosphonates similar to Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate showed promise in lowering blood glucose levels in diabetic models by inhibiting diacylglycerol O-acyltransferase type 1 (DGAT1), an enzyme involved in lipid metabolism . -

Genotoxicity Assessment :

Research has focused on assessing potential genotoxic impurities associated with compounds like Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate using advanced chromatographic techniques. This is crucial for evaluating the safety profile of pharmaceutical candidates . -

Pharmacokinetics :

Studies have shown that modifications to the methyl ester group can enhance the bioavailability of similar compounds by reducing hydrolysis rates, thus increasing their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate to maximize yield and purity?

- Methodological Answer : A stepwise phosphorylation protocol under inert atmosphere (argon/nitrogen) is critical. Key steps include:

- Temperature control (0–5°C) during phosphorylation to minimize side reactions.

- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the phosphoryl group.

- Purification via silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Yield improvements (70–82%) are achieved by optimizing stoichiometry and reaction time .

Q. How should researchers characterize the structural integrity and purity of Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : 1H and 13C NMR for backbone analysis; 31P NMR to confirm phosphorylation (δ ~20–25 ppm).

- Mass spectrometry (EI/ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 223).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How can contradictory synthesis yields (e.g., 12% vs. 70%) for Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate be systematically addressed?

- Methodological Answer :

- Perform Design of Experiments (DoE) to isolate critical variables (e.g., catalyst purity, moisture levels, reaction time).

- Reproduce reactions under controlled anhydrous conditions using Schlenk techniques.

- Analyze byproducts via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization) .

Q. What computational strategies are effective in studying enzyme inhibition mechanisms involving Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding interactions with target enzymes (e.g., proteases).

- Molecular Dynamics (MD) simulations : Apply GROMACS/AMBER to assess stability of enzyme-ligand complexes.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Investigate electronic transitions during phosphorylation. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How can researchers design experiments to elucidate the hydrolysis mechanism of the dimethoxyphosphoryl group under physiological conditions?

- Methodological Answer :

- Conduct pH-dependent kinetic studies (pH 3–10) to identify rate-limiting steps.

- Use isotope labeling (e.g., 18O in water) and track intermediates via LC-HRMS.

- Monitor stereochemical outcomes using chiral HPLC to distinguish between SN1/SN2 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。